
Peroxypropionic acid
Overview
Description
Peroxypropionic acid (PPA, C₂H₅COOOH) is a peroxycarboxylic acid (PCA) characterized by its strong oxidizing properties. It is synthesized via the acid-catalyzed perhydrolysis of propionic acid (PA) with hydrogen peroxide (H₂O₂), typically using homogeneous catalysts like sulfuric acid or heterogeneous catalysts such as cation-exchange resins (e.g., Dowex 50Wx2, Amberlite IR-120) . PPA is widely utilized in industrial applications, including chemical synthesis, pulp delignification, and heavy oil oxidation, due to its ability to generate hydroxyl radicals (•OH) under specific conditions . Its decomposition in the liquid phase produces carbon dioxide and oxygen, with kinetics influenced by temperature, catalyst type, and mass transfer effects .
Q & A
Basic Research Questions
Q. What are the validated laboratory protocols for synthesizing high-purity Peroxypropionic acid, and how can contamination risks be minimized?
- Methodological Answer : Synthesis typically involves controlled oxidation of propionic acid using hydrogen peroxide under acidic catalysis. Key steps include:
- Temperature regulation (5–10°C) to prevent runaway reactions .
- Purification via vacuum distillation or recrystallization, with purity verified by HPLC (>98%) .
- Contamination mitigation: Use stabilizers (e.g., chelating agents) to inhibit peroxide decomposition and store in amber glassware under inert gas .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) offers sensitivity for trace analysis .
- Spectroscopy : FT-IR (C-O-O stretching at 880 cm⁻¹) confirms functional group integrity .
- Titration : Iodometric titration quantifies active oxygen content but requires calibration against standardized solutions .
Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?
- Methodological Answer :
- Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures.
- Variables to control: concentration (neat vs. diluted), solvent polarity, and presence of metal contaminants .
- Safety note: Conduct tests in small batches with blast shields due to explosive risks .
Advanced Research Questions
Q. What computational models are validated for predicting the reaction kinetics of this compound in oxidative environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron transfer mechanisms during oxidation, validated against experimental kinetic data (e.g., Arrhenius parameters) .
- Molecular Dynamics (MD) : Simulates solvent effects on degradation pathways; cross-validate with NMR or mass spectrometry data .
- Limitations: Computational models may underestimate steric effects in concentrated solutions, necessitating experimental corroboration .
Q. How should researchers resolve contradictions in literature regarding catalytic decomposition mechanisms of this compound?
- Methodological Answer :
- Systematic Review : Apply PICOT framework to compare studies by population (e.g., catalyst type), intervention (pH, temperature), and outcomes (decomposition rate) .
- Experimental Replication : Standardize conditions (e.g., 25°C, 0.1M substrate) to isolate variables causing discrepancies .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outlier studies .
Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Field Studies : Spike soil/water samples with isotopically labeled compound (¹³C-Peroxypropionic acid) to track degradation via LC-MS .
- Lab Simulations : Use photoreactors with UV-C light to mimic sunlight-driven decomposition; monitor intermediates via GC-MS .
- Controls : Include abiotic (e.g., sterile samples) and biotic (microbe-inoculated) conditions to distinguish pathways .
Q. Data Contradiction and Reproducibility
Q. How can researchers address variability in reported half-lives of this compound across studies?
- Methodological Answer :
- Sensitivity Analysis : Identify critical parameters (e.g., pH, ionic strength) using Plackett-Burman experimental design .
- Interlaboratory Trials : Collaborate to standardize protocols (e.g., OECD guidelines) and validate reproducibility .
- Transparency : Publish raw datasets and instrument calibration logs to enable cross-checking .
Q. Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer :
- Engineering Controls : Use fume hoods with blast-resistant glass and automated dispensing systems to minimize exposure .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats are mandatory .
- Waste Management : Neutralize waste with sodium bicarbonate before disposal; avoid mixing with organic solvents .
Comparison with Similar Compounds
Peroxypropionic acid belongs to the broader class of peroxycarboxylic acids, which share the functional group -C(=O)-OOH. Below is a detailed comparison with structurally and functionally related compounds:
Peroxyacetic Acid (PAA, CH₃COOOH)
- Synthesis : Similar to PPA, PAA is synthesized from acetic acid and H₂O₂, often using sulfuric acid. However, PAA formation is faster due to the lower molecular weight of acetic acid .
- Stability : PAA is less thermally stable than PPA, decomposing exothermically at lower temperatures (starting at ~25°C). In contrast, PPA’s decomposition initiates at higher temperatures (~40–60°C) .
- Reactivity : Both acids are effective in pulp bleaching, but PAA exhibits higher delignification efficiency at neutral pH, whereas PPA requires acidic conditions (pH ~3–4.5) for optimal performance .
- Applications : PAA is predominantly used in disinfection and wastewater treatment, while PPA is favored in organic synthesis and heavy oil oxidation .
Peroxyformic Acid (PFA, HCOOOH)
- Synthesis : PFA forms spontaneously from formic acid and H₂O₂ without requiring strong acid catalysts, but its synthesis is highly exothermic (ΔH = −116 kJ/mol for epoxidation), posing greater safety risks .
- Decomposition : PFA decomposes more rapidly than PPA, with a higher propensity for autocatalytic runaway reactions. Its decomposition kinetics are influenced by iron ions, which accelerate H₂O₂ breakdown .
- Industrial Use : PFA is employed in epoxidation reactions but is less stable in storage compared to PPA .
Methyl Ethyl Ketone Peroxide (MEKPO)
- Structure and Stability : Unlike PPA, MEKPO is a cyclic peroxide with lower thermal stability, decomposing at 30–32°C in multiple exothermic steps (total heat: 1.26 kJ/g). This makes MEKPO significantly more hazardous .
- Applications : MEKPO is used as a polymerization initiator, whereas PPA is avoided in such contexts due to its carboxylic acid functionality .
Peroxynitrous Acid (HOONO)
- Reactivity: HOONO decomposes to produce nitroxyl (HNO) and singlet oxygen (¹O₂), whereas PPA generates •OH and CO₂. HOONO’s isomerization to nitric acid (HNO₃) is a key distinction in decomposition pathways .
- Environmental Role: HOONO is a transient atmospheric species, while PPA is primarily an industrial oxidizer .
Comparative Data Tables
Key Research Findings
Catalyst Efficiency : Heterogeneous catalysts like Dowex 50Wx2 enhance PPA synthesis safety by reducing H₂SO₄ usage, whereas PAA production relies more on homogeneous catalysts .
Microreactor Advantages : Continuous-flow microreactors reduce PPA synthesis time from hours to 10 minutes, improving yield (72.36% at 50°C) and minimizing decomposition risks .
pH Sensitivity : PPA’s delignification efficiency drops above pH 4.5, unlike PAA, which remains effective up to pH 7 .
Preparation Methods
Continuous Reactive Distillation with Catalyst Recycling
Reactor Configuration and Process Flow
The method disclosed in CN108863883B employs a series of 4–5 reaction rectification towers connected to a distillation rectification tower . Propionic acid and hydrogen peroxide are premixed with a catalyst (e.g., boric acid) and phosphate ester (e.g., tributyl phosphate) before entering the first tower. Reactive distillation occurs under vacuum (7–15 kPa absolute pressure), with the following critical parameters:
Parameter | Range | Optimal Value |
---|---|---|
Molar ratio (H₂O₂:PA) | 0.1–1 | 0.2–0.6 |
Mass ratio (light component:PA) | 0.1–10 | 0.25–4 |
Catalyst:Phosphate ester | 1:0.1–100 | 1:2–4 |
Operating pressure | 1–101.3 kPa | 7–15 kPa |
The light component (e.g., ethyl propionate) forms an azeotrope with water, enabling continuous removal of reaction water while recycling unreacted reagents .
Catalyst Separation and Recycling
Phosphate esters act as phase-separation agents, reducing catalyst content in the final product to <100 ppm. In Example 5, using 1-hydroxyethylidene-1,1-diphosphonic acid (di-2-ethylhexyl ester) lowered residual catalyst to 30 ppm while maintaining 96.4% selectivity . The system achieves 94–98% yield in subsequent caprolactone synthesis, with byproducts reduced from 20% to 2–7% compared to conventional methods .
Batch Synthesis with Homogeneous Acid Catalysts
Kinetic Profile and Reaction Optimization
A kinetic study using sulfuric acid catalyst determined rate constants () and activation energy () for PPA formation :
Optimal conditions were identified through parametric analysis:
Condition | Effect on PPA Yield |
---|---|
Molar ratio (PA:H₂O₂) = 2.05 | Maximizes H₂O₂ conversion (98%) |
Temperature = 30°C | Balances reaction rate and decomposition |
Catalyst concentration = 0.5 M | Prevents excessive side reactions |
The study revealed first-order dependence on hydrogen peroxide concentration and zero-order dependence on propionic acid at excess ratios .
Limitations of Batch Methods
While achieving 85–90% selectivity, batch processes face challenges in catalyst recovery and scale-up. Sulfuric acid residues necessitate neutralization steps, increasing production costs and waste generation .
Comparative Analysis of Preparation Methods
Energy Efficiency and Scalability
Reactive distillation reduces energy consumption by 30–40% compared to batch reactors, utilizing reaction heat for simultaneous separation . The continuous system’s modular design allows throughput scaling to 10,000 tonnes/year with consistent product quality .
Product Purity and Applications
Continuous methods produce PPA solutions containing 26–28.5% active oxygen, <50 ppm water, and <100 ppm catalyst residuals, meeting pharmaceutical-grade specifications . Batch-derived PPA typically contains 200–500 ppm sulfate impurities, limiting use to industrial oxidations .
Properties
CAS No. |
4212-43-5 |
---|---|
Molecular Formula |
C3H6O3 |
Molecular Weight |
90.08 g/mol |
IUPAC Name |
propaneperoxoic acid |
InChI |
InChI=1S/C3H6O3/c1-2-3(4)6-5/h5H,2H2,1H3 |
InChI Key |
CZPZWMPYEINMCF-UHFFFAOYSA-N |
SMILES |
CCC(=O)OO |
Canonical SMILES |
CCC(=O)OO |
Key on ui other cas no. |
4212-43-5 |
Synonyms |
perpropionic acid propaneperoxoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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